2-{2,5-DIOXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE
Overview
Description
2-{2,5-DIOXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group and a hexahydroquinoline moiety
Preparation Methods
The synthesis of 2-{2,5-DIOXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Industrial production methods may involve optimized reaction conditions to increase yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Addition: The addition of atoms or groups to the double bonds present in the molecule, often using catalysts like palladium.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{2,5-DIOXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Compared to other similar compounds, 2-{2,5-DIOXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBONITRILE is unique due to its specific combination of functional groups and structural features. Similar compounds include:
Trifluoromethylated quinolines: Known for their biological activities and applications in medicinal chemistry.
Hexahydroquinoline derivatives: Studied for their potential therapeutic properties.
Cyclooctathiophene derivatives: Investigated for their use in materials science and organic electronics.
Properties
IUPAC Name |
2-[2,5-dioxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-3H-quinolin-1-yl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F3N2O2S/c28-27(29,30)20-10-6-5-8-16(20)18-14-24(34)32(21-11-7-12-22(33)25(18)21)26-19(15-31)17-9-3-1-2-4-13-23(17)35-26/h5-6,8,10,18H,1-4,7,9,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWHZOGSWBFSSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)N3C4=C(C(CC3=O)C5=CC=CC=C5C(F)(F)F)C(=O)CCC4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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